

In-depth Technical Guide: RU 45144 (CAS Number 119286-92-9)

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | RU 45144 | |
| Cat. No.: | B1680180 | Get Quote |

It is important to note that detailed public information regarding the biological activity, mechanism of action, and experimental data for the compound **RU 45144** is exceptionally scarce. Despite extensive searches, no specific quantitative data, such as receptor binding affinities or IC50 values, nor detailed experimental protocols or defined signaling pathways involving **RU 45144**, could be retrieved from publicly available scientific literature and databases.

The compound is broadly classified as an anti-estrogen. Its chemical structure, 7α -[4-[2-(dimethylamino)-ethoxy]-phenyl]-estra-1,3,5(10)-trien-3,17 β -diol, suggests a likely interaction with estrogen receptors (ERs), positioning it within a class of molecules that modulate estrogen signaling. However, without specific experimental data, any detailed description of its mechanism would be speculative.

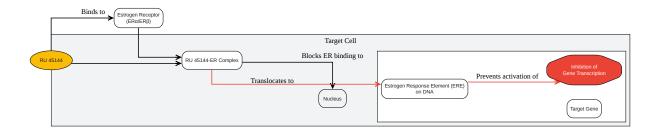
Inferred Biological Context and Potential Mechanism of Action

Given its classification as an anti-estrogen and its steroidal backbone with a 7α -substituted aryl group, **RU 45144** is hypothesized to function as a competitive antagonist or a selective estrogen receptor modulator (SERM).

Potential Signaling Pathway:



The generalized signaling pathway for an estrogen receptor antagonist is depicted below. Upon entering a target cell, an antagonist like **RU 45144** would be expected to bind to the estrogen receptor ($\text{ER}\alpha$ or $\text{ER}\beta$) in the cytoplasm or nucleus. This binding event would likely prevent the conformational changes in the receptor that are necessary for its activation and subsequent binding to Estrogen Response Elements (EREs) on the DNA. By blocking this interaction, the transcription of estrogen-responsive genes would be inhibited.



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